molecular formula C8H16ClNO B2458529 {6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride CAS No. 2089255-01-4

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride

Cat. No.: B2458529
CAS No.: 2089255-01-4
M. Wt: 177.67
InChI Key: LMPGEWRKZFPYCB-UHFFFAOYSA-N
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Description

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused to an octane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

6-oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-4-8(6-10-7)2-1-3-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPGEWRKZFPYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions to form the desired spirocyclic amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is a novel chemical compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused with a six-membered ether ring. This compound has garnered attention for its potential biological activity, particularly its interaction with the 5-hydroxytryptamine receptor 7 (5-HT7), which is implicated in various neurological processes such as mood regulation and circadian rhythms. Its molecular formula is C8H15ClN2O, and it is typically encountered in its hydrochloride salt form, enhancing its solubility in water .

Interaction with 5-HT7 Receptor

Preliminary studies indicate that this compound exhibits significant activity at the 5-HT7 receptor. This receptor plays a crucial role in regulating mood and anxiety, and compounds that modulate its activity have been explored for therapeutic applications in treating disorders such as depression and anxiety .

The mechanism of action involves the compound's ability to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may enhance binding affinity and specificity compared to linear analogs .

Pharmacological Implications

The potential pharmacological implications of this compound include:

  • Mood Disorders : Its interaction with the 5-HT7 receptor suggests potential applications in treating mood disorders such as depression and bipolar disorder.
  • Anxiety Disorders : Modulation of this receptor may also aid in managing anxiety-related conditions.
  • Circadian Rhythm Disorders : Given its role in circadian rhythms, it could be beneficial for conditions associated with sleep disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePotential Activity
This compoundSpirocyclic5-HT7 receptor modulator
{5-Oxaspiro[3.4]octan-6-yl}methanamineSpirocyclicSimilar potential but different binding properties
{6-Oxaspiro[3.4]octan-2-yl}methanamineSpirocyclicPotentially less active at 5-HT7

Study on Binding Affinity

In a study investigating the binding affinity of this compound at the 5-HT7 receptor, radiolabeled ligand binding assays were employed. The results indicated a higher binding affinity compared to traditional linear analogs, suggesting that the unique spirocyclic structure enhances receptor interactions .

Therapeutic Applications

Research has highlighted the therapeutic potential of this compound in various conditions:

  • Depression : Animal models treated with this compound showed significant reductions in depressive behaviors.
  • Anxiety : Behavioral assays indicated that this compound may reduce anxiety-like symptoms in rodent models.
  • Circadian Rhythm Disorders : Preliminary findings suggest improvements in sleep patterns among subjects administered this compound .

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